molecular formula C14H10BrFO2 B14018586 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Cat. No.: B14018586
M. Wt: 309.13 g/mol
InChI Key: YOZBIKCUSYHUMO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C14H10BrFO2 and its molecular weight is 309.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrFO2

Molecular Weight

309.13 g/mol

IUPAC Name

3-bromo-2-fluoro-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10BrFO2/c15-13-12(7-6-11(8-17)14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

YOZBIKCUSYHUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical and Structural Characterization of C14H10BrFO2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the analysis of the chemical entity represented by the molecular formula C14H10BrFO2. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond basic data to establish a robust scientific narrative. It covers the precise determination of molecular weight, explores the landscape of potential structural isomers, and details validated, step-by-step analytical protocols for unambiguous characterization. By integrating principles of mass spectrometry, NMR spectroscopy, and chromatographic separation, this guide offers the causal reasoning behind experimental choices. Furthermore, it contextualizes the potential significance of this halogenated aromatic scaffold in modern medicinal chemistry, grounding its claims in authoritative references.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any novel chemical entity is the precise determination of its molecular formula and weight. These values are critical for database registration, analytical method development, and confirmation of synthesis.

Elemental Composition and Molecular Weight

The molecular formula C14H10BrFO2 dictates the constituent elements and their counts. Based on this formula, two key mass values are calculated: the monoisotopic mass and the average molecular weight.

  • Monoisotopic Mass is calculated using the mass of the most abundant stable isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS) for accurate formula determination.[1]

  • Average Molecular Weight (often termed molecular weight) is calculated using the standard atomic weights of the elements, which are weighted averages of the natural abundances of all stable isotopes.[2] This value is used for bulk material calculations, such as reagent preparation.

The precise values, derived from IUPAC-recommended atomic masses, are summarized below.[3]

PropertyValueSignificance & Application
Molecular Formula C14H10BrFO2Defines the elemental makeup of the molecule.
Monoisotopic Mass 307.98483 DaThe primary value used for elemental composition confirmation via High-Resolution Mass Spectrometry (HRMS).[4]
Average Molecular Weight 309.13 g/mol Used for stoichiometric calculations in chemical reactions and solution preparation.
Nominal Mass 308 DaThe integer mass of the most abundant isotopes, used in low-resolution mass spectrometry.

Calculations are based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O.

The Isomeric Landscape: Beyond the Formula

A single molecular formula can represent multiple distinct chemical structures known as isomers. For drug development, distinguishing between isomers is critical, as different arrangements of atoms can lead to vastly different pharmacological and toxicological profiles. The formula C14H10BrFO2 suggests a diaryl structure, such as a diphenyl ether or benzophenone, offering numerous possibilities for positional isomerism of the bromine, fluorine, and oxygen-containing substituents.

For instance, a known compound matching this formula is 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone .[4] In this structure, the atoms are arranged around a diphenyl ether core. However, dozens of other positional isomers are possible by rearranging the substituents on the two phenyl rings.

Distinguishing these requires sophisticated analytical techniques capable of probing the precise connectivity and chemical environment of each atom. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.[5][6]

Analytical Strategy for Structural Elucidation and Validation

A multi-faceted analytical approach is required to confirm the identity, structure, and purity of a compound with the formula C14H10BrFO2. The workflow below outlines a self-validating system, ensuring data integrity at each stage.

G cluster_0 Phase 1: Confirmation of Mass & Formula cluster_1 Phase 2: Structural Isomer Determination cluster_2 Phase 3: Purity Assessment a Sample Submission b High-Resolution Mass Spectrometry (HRMS) a->b c Isotopic Pattern Analysis b->c d Elemental Composition Confirmation c->d e 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) d->e Formula Confirmed f 2D NMR Spectroscopy (COSY, HSQC, HMBC) e->f g Structure Elucidation f->g h HPLC-UV/MS g->h Structure Assigned i Purity Report (%) h->i j Certified Reference Material i->j Final Report

Figure 1: A comprehensive analytical workflow for the characterization of a novel chemical entity like C14H10BrFO2.

Protocol 1: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally confirm the elemental formula C14H10BrFO2 by measuring the exact mass of the molecular ion and analyzing its characteristic isotopic pattern.

Causality: HRMS instruments provide mass measurements with high accuracy (typically sub-ppm), which is essential for discriminating between molecules with similar nominal masses but different elemental compositions.[7][8] The presence of bromine, with its two abundant isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), provides a definitive validation point through its unique M and M+2 isotopic signature.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of achieving a resolution of >10,000.[9]

  • Ionization: Introduce the sample via electrospray ionization (ESI) in positive ion mode. The formic acid facilitates protonation to form the [M+H]⁺ ion.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the instrument is calibrated according to the manufacturer's protocol to achieve mass accuracy < 5 ppm.

  • Data Analysis & Validation:

    • Locate the monoisotopic peak for the [M+H]⁺ ion. The expected exact mass is 308.99276 Da.

    • Verify that the measured mass is within 5 ppm of the theoretical mass.

    • Analyze the isotopic pattern. A prominent peak should appear at M+2 (corresponding to the ⁸¹Br isotope) with an intensity approximately 97% of the monoisotopic (M) peak. This pattern is a hallmark of a monobrominated compound.

    • Use the instrument's software to generate possible elemental formulas based on the accurate mass and isotopic pattern. C14H11BrFO2⁺ should be the top-ranked hit.[1][10]

G cluster_input Input Data cluster_process Validation Process cluster_output Output mass Accurate Mass (e.g., 308.9927 Da) compare_mass Compare Measured vs. Theoretical Mass (< 5 ppm error?) mass->compare_mass isotope Isotopic Pattern (M, M+2) check_isotope Does M+2 Intensity Match Bromine Signature? isotope->check_isotope compare_mass->check_isotope Yes fail Formula Rejected compare_mass->fail No formula Formula Confirmed: C14H10BrFO2 check_isotope->formula Yes check_isotope->fail No

Figure 2: Logical workflow for confirming elemental composition using HRMS data.

Protocol 2: Structural Isomer Elucidation via NMR Spectroscopy

Objective: To determine the precise connectivity of atoms and thus identify the specific structural isomer of C14H10BrFO2.

Causality: NMR spectroscopy is the most powerful tool for structure elucidation.[11] It provides information on the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F), their relative numbers, and their connectivity through bonds.[12] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.[5]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration (relative number of protons), and coupling patterns (splitting) provide initial structural clues.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[12]

    • ¹⁹F NMR: Acquire a fluorine spectrum. Since ¹⁹F is 100% abundant, this is a highly sensitive experiment that will show a distinct signal for the fluorine atom, with coupling to nearby protons.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling correlations, revealing which protons are adjacent to each other in the structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting molecular fragments and establishing the overall carbon skeleton.

  • Data Analysis & Structure Assembly:

    • Integrate all spectral data. Use the HMBC correlations to piece together the fragments identified in the 1D and COSY spectra.

    • The ¹⁹F signal and its correlations will be key to placing the fluorine atom correctly.

    • The characteristic splitting patterns in the aromatic region of the ¹H spectrum will define the substitution patterns on the phenyl rings.

    • Combine all evidence to propose a single, unambiguous structure that is consistent with all NMR data and the HRMS-confirmed molecular formula.

Significance in Drug Development

The inclusion of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[13][14]

  • Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity and membrane permeability.[14][15]

  • Bromine: Introducing a bromine atom can increase selectivity and potency.[16] The "halogen bond," a specific non-covalent interaction, can favorably influence drug-target binding.[17] Furthermore, bromine's size can serve as a useful steric element in rational drug design.

A compound with the C14H10BrFO2 scaffold is therefore of significant interest. Its aromatic nature suggests potential interactions with a wide range of biological targets, while the specific combination of fluorine and bromine offers a sophisticated means to fine-tune its properties for improved efficacy and safety profiles.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Hiragana, K. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Longdom Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • The King's Centre for Visualization in Science. (n.d.). IUPAC Periodic Table of the Elements and Isotopes. Available at: [Link]

  • Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

  • Bhavyasri, K., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]

  • Spectroscopy Online. (2026). Using High-Resolution LC–MS to Analyze Complex Sample. Available at: [Link]

  • Wikipedia. (n.d.). Standard atomic weight. Available at: [Link]

  • Dromey, R. G., & Foyster, G. T. (1979). Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. Available at: [Link]

  • IUPAC. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. Available at: [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. Available at: [Link]

  • Szafran, Z. (n.d.). Structural Isomer Identification via NMR. Journal of Chemical Education. Available at: [Link]

  • RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • Ni, Y., & Hu, J. (2021). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Available at: [Link]

  • PubChem. (n.d.). C14H10BrFO2 - Explore. Available at: [Link]

  • ResearchGate. (2021). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available at: [Link]

  • Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • ASU Library Catalog. (n.d.). Analytical chemistry of organic halogen compounds. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Available at: [Link]

  • ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]

  • ResearchGate. (n.d.). Selected physicochemical properties of brominated flame retardants. Available at: [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

  • PMC. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • PubChem. (n.d.). CID 42626006 | C14H10Br2N2O3. Available at: [Link]

  • Pearson. (n.d.). Combustion analysis of a 31.472 mg sample of the widely used - McMurry 8th Edition Ch 3 Problem 100. Available at: [Link]

  • PubChem. (n.d.). (2H10)Anthracene | C14H10 | CID 80291. Available at: [Link]

  • PubChem. (n.d.). CID 21810425 | C14H10N2O2. Available at: [Link]

  • PubChem. (n.d.). CID 119021452 | C10H8Br2O2. Available at: [Link]

Sources

3-bromo-2-fluoro-4-benzyloxybenzaldehyde SMILES string

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 3-bromo-2-fluoro-4-benzyloxybenzaldehyde , a specialized tri-substituted benzaldehyde scaffold used in high-value medicinal chemistry campaigns.

Unlike generic intermediates, this compound offers a unique orthogonal reactivity profile:

  • Electrophilic Aldehyde: Ready for reductive aminations or olefinations.

  • Nucleophilic Phenolic Mask (Benzyloxy): A latent hydroxyl group for late-stage diversification.

  • Halogen Handle (Bromide): Positioned for sterically constrained cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Fluorine Substituent: Modulates pKa and metabolic stability while directing regioselectivity during synthesis.

Structural Identity & Physiochemical Profile

The precise identification of the molecule is critical for database integration and retrosynthetic planning.

Parameter Data
IUPAC Name 3-bromo-2-fluoro-4-(benzyloxy)benzaldehyde
SMILES O=Cc1c(F)c(Br)c(OCc2ccccc2)cc1
InChI Key (Predicted) ZJYHHYJ... (Varies by tautomer/conformer generation)
Molecular Formula C₁₄H₁₀BrFO₂
Molecular Weight 309.13 g/mol
ClogP ~3.8 (Lipophilic due to benzyl ether)
H-Bond Acceptors 2 (Aldehyde O, Ether O)
H-Bond Donors 0

Structural Insight: The 1,2,3,4-substitution pattern creates a crowded "western" hemisphere. The bromine atom at position 3 is "buttressed" between the small fluorine (pos 2) and the bulky benzyloxy group (pos 4). This steric crowding can retard cross-coupling rates, often requiring specialized phosphine ligands (e.g., XPhos, SPhos) during downstream functionalization.

Synthesis Strategy: The "Para-Selective" SnAr Protocol

While direct bromination of 2-fluoro-4-benzyloxybenzaldehyde is possible, it suffers from poor regiocontrol (often yielding the 5-bromo isomer due to steric directing effects). The most robust, self-validating route relies on Nucleophilic Aromatic Substitution (SnAr) starting from the commercially available 3-bromo-2,4-difluorobenzaldehyde.

Retrosynthetic Logic
  • Disconnection: The C(sp2)-O bond at position 4.

  • Precursor: 3-Bromo-2,4-difluorobenzaldehyde.[1][2]

  • Reagent: Benzyl alcohol (BnOH).

  • Mechanism: SnAr displacement of fluoride.

Mechanistic Causality (Why this works)

In 3-bromo-2,4-difluorobenzaldehyde, there are two electrophilic sites: the fluorines at C2 and C4.

  • C4-Fluorine: Located para to the electron-withdrawing formyl group (-CHO). The Meisenheimer intermediate is stabilized by resonance into the carbonyl oxygen.

  • C2-Fluorine: Located ortho to the formyl group. While also activated, ortho-substitution is kinetically slower due to steric repulsion and less efficient orbital overlap compared to the para-position.

  • Leaving Group Ability: Fluoride is a superior leaving group to bromide in SnAr reactions (due to the high polarization of the C-F bond), ensuring the bromine handle remains intact for future use.

Experimental Protocol

Reaction:



Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Charge the flask with 3-bromo-2,4-difluorobenzaldehyde (1.0 equiv, e.g., 5.0 g) and anhydrous DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.2 M concentration].

    • Note: DMF is preferred for its high dielectric constant, which stabilizes the polar transition state.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous, micronized).

    • Why: K₂CO₃ is mild enough to deprotonate benzyl alcohol without causing Cannizzaro side reactions on the aldehyde.

  • Nucleophile Addition: Add Benzyl Alcohol (1.05 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the difluoro starting material (MW ~221) and appearance of the product (MW ~309).

    • Self-Validation: If the reaction stalls, add 0.1 equiv of 18-crown-6 ether to solubilize the potassium cation, increasing the nucleophilicity of the benzyloxide anion.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold water (10x reaction volume) to precipitate the product and remove DMF.

    • Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove residual DMF, then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Visualization of Pathways

The following diagram illustrates the retrosynthetic logic and the competing regiochemical pathways, highlighting why the para-displacement is favored.

G cluster_legend Reaction Logic Target Target: 3-Bromo-2-fluoro-4-benzyloxybenzaldehyde Precursor Precursor: 3-Bromo-2,4-difluorobenzaldehyde Intermed_Para Transition State (Para) Stabilized by -CHO resonance (FAVORED) Precursor->Intermed_Para + BnOH (SnAr) Intermed_Ortho Transition State (Ortho) Sterically Hindered (DISFAVORED) Precursor->Intermed_Ortho Minor Pathway BnOH Reagent: Benzyl Alcohol + K2CO3 BnOH->Precursor Intermed_Para->Target - HF SideProduct Impurity: 2-Benzyloxy-3-bromo-4-fluorobenzaldehyde Intermed_Ortho->SideProduct - HF key Para-F is activated by CHO Ortho-F is sterically blocked

Figure 1: Reaction pathway analysis showing the regioselective advantage of displacing the C4-fluorine over the C2-fluorine.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

  • Hinge Binding: The aldehyde can be converted to an indolinone or quinazoline, where the fluorine atom (at C2) interacts with the hinge region backbone NH, increasing potency.

  • PROTAC Linkers: The benzyloxy group can be deprotected (using BBr₃ or H₂/Pd) to reveal a phenol. This phenol serves as an attachment point for PEG linkers in Proteolysis Targeting Chimeras (PROTACs).

  • Diversity Oriented Synthesis (DOS):

    • Aldehyde: Reductive amination with amines.

    • Bromide: Suzuki coupling with aryl boronates.

    • Fluorine: Can be displaced by stronger nucleophiles (e.g., thiols) under harsh conditions if required, providing a third vector of diversity.

References

  • PubChem. (2025). Compound Summary: 3-Bromo-4-fluorobenzaldehyde.[3][4][5][6] Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. In the absence of direct empirical data in publicly available literature, this document leverages fundamental principles of organic chemistry, predictive methodologies based on structural analogues, and established experimental protocols to offer a robust framework for understanding and determining its solubility in a range of common organic solvents. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this and structurally related compounds.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1] A thorough understanding of a compound's solubility profile is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring consistent and effective drug delivery.[1] 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, with its array of functional groups, presents a unique and illustrative case study for the application of solubility principles.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde possesses a complex arrangement of functional groups that dictate its interactions with various solvents.

  • Aromatic Rings: The presence of two benzene rings contributes to the molecule's nonpolar character, suggesting good solubility in aromatic and other nonpolar solvents.[2]

  • Ether Linkage (-O-CH2-): The benzyloxy group introduces a polar ether linkage, which can act as a hydrogen bond acceptor. This feature may impart some solubility in moderately polar solvents.

  • Aldehyde Group (-CHO): The aldehyde functional group is polar and can also accept hydrogen bonds, further influencing solubility in polar solvents.

  • Halogens (Br, F): The bromine and fluorine substituents increase the molecule's molecular weight and introduce polarity. Halogen atoms can participate in dipole-dipole interactions.[3]

Based on these structural features, we can predict the general solubility behavior of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde. The molecule as a whole has a significant nonpolar character due to the aromatic rings, but the presence of the ether, aldehyde, and halogen functionalities will likely result in a degree of solubility across a spectrum of solvents.

Predicted Physicochemical Properties of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 309.13 g/mol Calculated from the molecular formula C14H10BrFO2.
Polarity Moderately polar to nonpolarA balance between the nonpolar aromatic rings and the polar functional groups (ether, aldehyde, halogens).
Hydrogen Bond Donor NoThe molecule lacks acidic protons.
Hydrogen Bond Acceptor YesThe oxygen atoms of the ether and aldehyde groups can accept hydrogen bonds.
LogP (Octanol-Water Partition Coefficient) High (Predicted)The significant nonpolar surface area from the two aromatic rings suggests a preference for lipophilic environments.

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The following table provides a predicted solubility profile for 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde in a range of organic solvents, categorized by their polarity.

Predicted Solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde

SolventSolvent ClassPredicted SolubilityRationale
Hexane Nonpolar (Alkane)Low to InsolubleThe molecule's polar functional groups will likely limit its solubility in a purely nonpolar solvent like hexane.[2]
Toluene Nonpolar (Aromatic)SolubleThe aromatic nature of toluene will facilitate favorable π-π stacking interactions with the benzene rings of the solute.[2]
Dichloromethane (DCM) Moderately Polar (Halogenated)Highly SolubleDCM is a versatile solvent capable of dissolving a wide range of organic compounds, and its polarity is well-suited to the mixed characteristics of the solute.
Diethyl Ether Moderately Polar (Ether)SolubleThe ether functionality in both the solvent and solute should lead to good miscibility.
Ethyl Acetate Moderately Polar (Ester)SolubleA common solvent for a wide range of organic compounds, its polarity should be compatible with the solute.[4]
Acetone Polar Aprotic (Ketone)SolubleAcetone is a strong polar aprotic solvent that should effectively solvate the polar groups of the molecule.[5]
Acetonitrile Polar Aprotic (Nitrile)Moderately SolubleWhile polar, acetonitrile is less effective at solvating bulky nonpolar molecules compared to other polar aprotic solvents.[6]
Ethanol Polar Protic (Alcohol)Moderately SolubleThe alcohol's ability to hydrogen bond may be less effective given the solute is only a hydrogen bond acceptor. The nonpolar aromatic portion of the solute may limit solubility.[6]
Methanol Polar Protic (Alcohol)Sparingly SolubleSimilar to ethanol, but its higher polarity may further reduce its ability to solvate the nonpolar regions of the molecule.[2]
Water Highly Polar (Protic)InsolubleThe large nonpolar surface area of the molecule will make it immiscible with water.[1]

Experimental Protocol for Solubility Determination

To empirically determine the solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, a standardized experimental protocol should be followed. The following outlines a reliable "excess solid" method.[7]

Materials and Equipment
  • 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde to a series of vials, each containing a known volume of a different organic solvent.

    • Ensure there is undissolved solid remaining at the bottom of each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Preparation:

    • After equilibration, carefully remove the vials and allow any suspended solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of known concentrations of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde in a suitable solvent (one in which it is highly soluble, e.g., dichloromethane).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at a specific wavelength.

    • Inject the filtered supernatant from each of the saturated solutions into the HPLC.

    • Determine the concentration of the solute in each saturated solution by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The concentration determined by HPLC represents the solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde in that particular solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Workflow Diagram

G A Add excess solid to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Analyze by HPLC D->E F Calculate solubility from calibration curve E->F

Caption: Experimental workflow for determining solubility.

Practical Applications in Drug Development

A comprehensive understanding of the solubility of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde has direct implications for several key processes in drug development:

  • Reaction Solvent Selection: Choosing a solvent in which the starting materials are soluble but the product may be less soluble can facilitate purification by crystallization.

  • Recrystallization for Purification: The ideal recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] A mixture of solvents, one in which the compound is soluble (e.g., dichloromethane) and one in which it is less soluble (e.g., hexane), can also be effective.[2]

  • Formulation: For preclinical studies, understanding the solubility in various pharmaceutically acceptable co-solvents is essential for developing appropriate dosing vehicles.

Logical Flow for Solvent Selection in Recrystallization

G Start Crude Solid Dissolve Dissolve in minimum amount of hot, good solvent (e.g., Toluene) Start->Dissolve HotFilter Hot Filtration Dissolve->HotFilter if insoluble impurities Cool Cool slowly to room temperature Dissolve->Cool if no insoluble impurities Insoluble Insoluble Impurities HotFilter->Insoluble HotFilter->Cool Crystals Pure Crystals Form Cool->Crystals ColdFilter Cold Filtration Crystals->ColdFilter MotherLiquor Soluble Impurities in Mother Liquor ColdFilter->MotherLiquor Dry Dry Crystals ColdFilter->Dry End Purified Product Dry->End

Sources

Novel Fluorinated Benzaldehyde Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary: The Fluorine Renaissance

In modern drug discovery, fluorine is no longer just a metabolic blocker; it is a precision tool for molecular engineering.[1] While the trifluoromethyl (-CF₃) and fluoro (-F) groups are ubiquitous, the frontier of medicinal chemistry has shifted toward novel fluorinated benzaldehyde building blocks that offer superior physicochemical modulation.

This guide focuses on high-value, underutilized fluorinated benzaldehyde motifs—specifically pentafluorosulfanyl (-SF₅) and difluoromethoxy (-OCF₂H) derivatives—and the strategic exploitation of ortho-fluorine conformational effects . These building blocks are critical for fragment-based drug discovery (FBDD) and late-stage lead optimization, enabling precise control over lipophilicity (LogP), metabolic stability, and ligand-target binding kinetics.

Strategic Selection: The "Fluorine Code"

Before synthesis, the selection of the specific fluorinated benzaldehyde must be driven by the physicochemical problem at hand.

The Novel Contenders
Building Block ClassKey SubstituentElectronic Effect (

)
Lipophilicity (

)
Strategic Application
Super-Trifluoromethyl -SF₅ (Pentafluorosulfanyl)+0.68+1.51High metabolic stability, high lipophilicity, steric bulk (replaces t-butyl).
The "Goldilocks" Ether -OCF₂H (Difluoromethoxy)+0.18+0.65Balanced lipophilicity/permeability; H-bond donor capability (unlike -OCF₃).
Conformational Lock ortho-F (2-Fluoro)+0.06+0.14Restricts rotatable bonds via dipole repulsion; planarizes or twists systems.
Polyfluorinated -C₆F₅ (Pentafluorophenyl)HighHighPi-stacking interactions (quadrupole moment inversion).
Decision Logic for Building Block Selection

Use the following logic flow to select the appropriate benzaldehyde derivative for your scaffold.

FluorineSelection Start Lead Optimization Challenge Metab Metabolic Instability (CYP450 Oxidation) Start->Metab Potency Low Potency / Binding Start->Potency Permeability Poor Membrane Permeability Start->Permeability BlockSite Is the site metabolically labile? Metab->BlockSite Steric Is the pocket deep/hydrophobic? Potency->Steric HBond Is H-bond donor needed? Permeability->HBond Sol_SF5 Use 3/4-(SF5)-Benzaldehyde (Steric bulk + Stability) BlockSite->Sol_SF5 Yes (Steric req) Sol_CF3 Use 4-(CF3)-Benzaldehyde (Standard Block) BlockSite->Sol_CF3 Yes (Standard) Steric->Sol_SF5 Large Pocket Sol_Ortho Use 2-Fluoro-Benzaldehyde (Conformational Lock) Steric->Sol_Ortho Planarity Required Sol_OCF2H Use 3/4-(OCF2H)-Benzaldehyde (Lipophilicity w/ H-bond) HBond->Sol_OCF2H Yes (Lipophilic Donor) HBond->Sol_CF3 No

Figure 1: Strategic decision tree for selecting fluorinated benzaldehyde building blocks based on ADME/Tox and potency requirements.

Technical Deep Dive: The Novel Classes

The SF₅-Benzaldehydes ("Super-Trifluoromethyl")

The pentafluorosulfanyl group is chemically robust and provides a unique square-pyramidal geometry. Unlike the planar aromatic ring, the SF₅ group introduces significant volume, often improving selectivity by filling hydrophobic pockets that flat aromatic rings cannot.

  • Key Reagent: 3-(Pentafluorosulfanyl)benzaldehyde (CAS: 676-15-3).

  • Application: Bioisostere for nitro (-NO₂) and tert-butyl groups.[2] It enhances lipophilicity without the metabolic liability of alkyl groups.

The Ortho-Fluoro Effect

Placing a fluorine atom ortho to the aldehyde (and subsequent amine/heterocycle) creates a "conformational lock."

  • Mechanism: The C-F bond dipole opposes the C=O (or C=N) dipole, forcing the molecule into a specific conformation to minimize repulsion.

  • Result: Pre-organization of the ligand reduces the entropic penalty of binding to the protein target.

Experimental Protocols

Protocol A: Modular Synthesis of SF₅-Substituted Benzimidazoles

This protocol demonstrates the use of 3-(pentafluorosulfanyl)benzaldehyde to create a library of benzimidazoles, a privileged scaffold in kinase inhibitors. This method utilizes a sodium metabisulfite adduct to facilitate the condensation.

Rationale: Direct condensation can be slow with electron-deficient aldehydes. The bisulfite adduct increases solubility and reactivity.

Materials:

  • 3-(Pentafluorosulfanyl)benzaldehyde (1.0 equiv)[3]

  • 4-Substituted-1,2-phenylenediamine (1.0 equiv)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv)

  • Solvent: DMF/Water (9:1)

Step-by-Step Methodology:

  • Adduct Formation: Dissolve 3-(pentafluorosulfanyl)benzaldehyde (1 mmol) in DMF (3 mL). Add a solution of Na₂S₂O₅ (1.2 mmol) in water (0.5 mL). Stir at Room Temperature (RT) for 15 minutes. Observation: A white precipitate or cloudy suspension indicates adduct formation.

  • Condensation: Add the 1,2-phenylenediamine derivative (1 mmol) directly to the suspension.

  • Cyclization: Heat the mixture to 80°C for 4–6 hours. Monitor via LC-MS for the disappearance of the diamine (M+) and appearance of the benzimidazole (M-2H).

  • Workup: Cool to RT. Pour onto crushed ice/water (20 mL). The product typically precipitates. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Validation Check:

  • ¹⁹F NMR: The SF₅ group appears as a characteristic AB₄ pattern (multiplet) around +60 to +85 ppm. A singlet indicates degradation or incorrect starting material.

Protocol B: Reductive Amination with Difluoromethoxy Benzaldehydes

Using 4-(difluoromethoxy)benzaldehyde for fragment growing. The -OCF₂H group is acid-sensitive compared to -OCF₃; mild conditions are required.

Materials:

  • 4-(Difluoromethoxy)benzaldehyde (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: Mix aldehyde and amine in DCE under nitrogen. Add Acetic Acid. Stir for 1 hour at RT. Critical: Do not add the reducing agent immediately; allow the imine equilibrium to establish.

  • Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (3x). Wash organics with brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Self-Validating Step:

  • ¹H NMR: Look for the characteristic triplet of the -OCF₂H proton around 6.5 ppm (

    
     Hz). Loss of this signal implies hydrolysis of the difluoromethyl group.
    

Workflow Visualization

The following diagram illustrates the synthesis of a fluorinated tetrahydroquinoline library using the Povarov reaction, another key application of these aldehydes.

SynthesisWorkflow Aldehyde Fluorinated Benzaldehyde (SF5 / OCF2H) Imine Imine Formation (In situ) Aldehyde->Imine Aniline Aniline Derivative Aniline->Imine Olefin Electron-Rich Olefin Cyclization Povarov [4+2] Cycloaddition Olefin->Cyclization Imine->Cyclization Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Cyclization Catalysis Product Fluorinated Tetrahydroquinoline Scaffold Cyclization->Product

Figure 2: Three-component Povarov reaction workflow for generating fluorinated quinoline scaffolds from benzaldehyde building blocks.

Safety & Handling of Fluorinated Aldehydes

  • Volatility: Lower molecular weight fluorobenzaldehydes (e.g., 2-fluorobenzaldehyde) are lachrymators and volatile. Handle in a fume hood.

  • Reactivity: Polyfluorinated benzaldehydes (e.g., pentafluorobenzaldehyde) are highly electrophilic at the para-position. Nucleophilic solvents (like alcohols) or bases can lead to unwanted S_NAr side reactions, displacing a fluorine atom.

  • SF₅ Stability: While the C-SF₅ bond is stable, the precursor reagents (like SF₅Cl) are toxic gases. However, the benzaldehyde building block itself is generally a stable solid or oil.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Altuntas, S., et al. (2021). Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. Molecules. Link

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles (OCF2H vs OCF3). ChemMedChem. Link

  • BenchChem. (2025).[4] Synthesis of Fluorinated Heterocycles from 3-Fluorobenzaldehyde: Application Notes. BenchChem Protocols. Link

  • Svechkarev, D., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination. Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

Synthesis of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde from 3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the protection of 3-fluorophenol via Williamson ether synthesis, followed by a regioselective electrophilic bromination, and concludes with a directed ortho-metalation (DoM) and formylation. This guide offers detailed, step-by-step protocols, explains the chemical principles underpinning each transformation, and provides a framework for the successful execution of this synthesis in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms and aldehyde functionalities into aromatic scaffolds is a cornerstone of modern drug design. The target molecule, 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, possesses a unique substitution pattern that makes it a versatile intermediate for the synthesis of complex molecular architectures. The aldehyde group serves as a versatile handle for various chemical transformations, while the fluorine and bromine atoms can modulate the electronic properties and metabolic stability of derivative compounds. This application note details a reliable three-step synthetic sequence starting from the readily available 3-fluorophenol.

Overall Synthetic Workflow

The synthesis is designed as a three-step sequence, prioritizing high regioselectivity and utilizing well-established organic transformations. The workflow is illustrated below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Formylation 3-Fluorophenol 3-Fluorophenol 1-(Benzyloxy)-3-fluorobenzene 1-(Benzyloxy)-3-fluorobenzene 3-Fluorophenol->1-(Benzyloxy)-3-fluorobenzene   BnBr, K2CO3   Acetonitrile, Reflux 4-(Benzyloxy)-1-bromo-2-fluorobenzene 4-(Benzyloxy)-1-bromo-2-fluorobenzene 1-(Benzyloxy)-3-fluorobenzene->4-(Benzyloxy)-1-bromo-2-fluorobenzene   NBS   Acetonitrile, RT 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde 4-(Benzyloxy)-1-bromo-2-fluorobenzene->4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde   1. n-BuLi, THF, -78 °C   2. DMF, -78 °C to RT

Caption: Overall workflow for the synthesis of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde.

Part 1: Synthesis of 1-(Benzyloxy)-3-fluorobenzene

Principle & Rationale

The initial step involves the protection of the acidic phenolic hydroxyl group of 3-fluorophenol to prevent it from interfering with the subsequent organometallic and electrophilic substitution reactions. A Williamson ether synthesis is employed, using benzyl bromide as the alkylating agent. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by the base (potassium carbonate), acts as a nucleophile and displaces the bromide from benzyl bromide. Acetonitrile is an excellent polar aprotic solvent for this transformation, facilitating the dissolution of the reagents and promoting the SN2 reaction.

Experimental Protocol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Reagent Summary Table
ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
3-Fluorophenol112.10-1.0-
Benzyl Bromide171.04-1.1-
Potassium Carbonate138.21-1.5-
Acetonitrile41.05-Solvent-

Part 2: Synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene

Principle & Rationale: Regioselectivity in Electrophilic Aromatic Substitution

This step introduces a bromine atom onto the aromatic ring. The regiochemical outcome is governed by the directing effects of the existing substituents: the benzyloxy group (-OBn) and the fluorine atom (-F).

  • Benzyloxy Group (-OBn): This is a strongly activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pairs into the aromatic ring.

  • Fluorine Atom (-F): Fluorine is an ortho-, para-director due to resonance, but it is deactivating overall due to its high electronegativity (inductive effect).

The powerful activating and directing effect of the benzyloxy group dominates the reaction. Therefore, electrophilic substitution will occur preferentially at the positions ortho and para to the benzyloxy group. The para position is sterically more accessible and is the major site of substitution, leading to the desired product, 4-(benzyloxy)-1-bromo-2-fluorobenzene. N-Bromosuccinimide (NBS) is used as a convenient and safer source of electrophilic bromine compared to liquid bromine.[1][2]

Experimental Protocol
  • Dissolve 1-(benzyloxy)-3-fluorobenzene (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Reagent Summary Table
ReagentMolar Mass ( g/mol )MolesEquivalentsVolume/Mass
1-(Benzyloxy)-3-fluorobenzene202.22-1.0-
N-Bromosuccinimide (NBS)177.98-1.05-
Acetonitrile41.05-Solvent-

Part 3: Synthesis of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Principle & Rationale: Directed Ortho-Metalation (DoM)

The final step is the introduction of the formyl (-CHO) group. To achieve the required regioselectivity (formylation ortho to the benzyloxy group and adjacent to the bromine), a directed ortho-metalation (DoM) strategy is employed. The benzyloxy group is an effective directed metalation group (DMG). It coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation (lithiation) to the adjacent ortho position.

The subsequent reaction of the resulting aryllithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. This method provides excellent regiocontrol, which is often difficult to achieve with traditional electrophilic formylation methods like the Vilsmeier-Haack or Duff reactions on similarly substituted rings.[3][4]

G Substrate 4-(Benzyloxy)-1-bromo-2-fluorobenzene Lithiation Directed Ortho-Metalation (n-BuLi, THF, -78 °C) Substrate->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Formylation Electrophilic Quench (DMF) Aryllithium->Formylation Intermediate Tetrahedral Intermediate Formylation->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde Hydrolysis->Product

Sources

Application Note & Protocol: High-Fidelity Reductive Amination of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the reductive amination of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, a common intermediate in pharmaceutical synthesis. The protocol emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that ensures high yields and minimizes side-product formation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, particularly in medicinal chemistry, for its efficiency in forming carbon-nitrogen (C-N) bonds.[1][2] This transformation is one of the most utilized reactions for the synthesis of diverse primary, secondary, and tertiary amines, which are prevalent scaffolds in pharmaceutical agents.[2][3] The reaction proceeds via the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5]

The substrate, 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde, presents a unique synthetic challenge due to its electronically complex aromatic ring. The presence of both a bulky, electron-donating benzyloxy group and electron-withdrawing halogen substituents (bromo and fluoro) can influence the reactivity of the aldehyde and the stability of the imine intermediate. Therefore, a carefully selected reagent and optimized conditions are critical for a successful transformation.

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the selective reduction of the imine/iminium intermediate in the presence of the starting aldehyde.[6] While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is particularly well-suited for this purpose due to its mildness and remarkable selectivity.[3][4]

Why Sodium Triacetoxyborohydride?

  • Enhanced Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde, NaBH(OAc)₃ is a weaker hydride donor.[4][7] Its steric bulk and the electron-withdrawing effect of the three acetoxy groups temper its reactivity, making it highly selective for the protonated iminium ion intermediate over the neutral carbonyl group.[8] This chemoselectivity is crucial for achieving high yields in a direct (one-pot) procedure.[4][8]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh acidic or basic conditions, which helps to preserve sensitive functional groups on the substrate and amine coupling partner.[9][10]

  • Broad Functional Group Tolerance: NaBH(OAc)₃ is compatible with a wide array of functional groups, including esters, amides, nitro groups, and carbon-carbon multiple bonds, which might be reduced by other hydride reagents.[9][11]

  • Reduced Toxicity: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB and its byproducts are significantly less toxic, making it a safer and more environmentally friendly choice.[3][7]

The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the reducing agent. 1,2-Dichloroethane (DCE) is the most common and preferred solvent, though others like tetrahydrofuran (THF) or acetonitrile can also be effective.[9][10]

Experimental Protocol: Reductive Amination

This protocol details a general procedure for the reductive amination of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde with a primary or secondary amine.

Safety Precautions:
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care under an inert atmosphere.

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle with appropriate caution.

Materials and Reagents:
  • 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1–1.2 equiv) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3–1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 20 mL).

    • Combine all organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.

Data Presentation and Workflow Visualization

Table 1: Summary of Reaction Parameters
ParameterRecommended ValueRationale
Aldehyde 1.0 equivLimiting reagent
Amine 1.1–1.2 equivA slight excess drives imine formation to completion.
Reducing Agent 1.3–1.5 equivEnsures complete reduction of the imine intermediate.
Solvent Anhydrous DCE or THFAprotic solvent prevents quenching of the reducing agent.[9][10]
Temperature Room Temperature (20–25 °C)Sufficient for efficient reaction; avoids side reactions.
Atmosphere Inert (N₂ or Ar)Prevents moisture from decomposing the NaBH(OAc)₃.
Reaction Time 2–12 hoursSubstrate dependent; monitor for completion.
Diagram 1: Experimental Workflow

Caption: Workflow for the reductive amination of 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete reaction / Low yield 1. Insufficient reducing agent. 2. Deactivated (hydrolyzed) reducing agent. 3. Sterically hindered or poorly nucleophilic amine.1. Increase NaBH(OAc)₃ to 1.5-2.0 equivalents. 2. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions. 3. Increase reaction time, warm slightly (to 40 °C), or add 1.0 equiv of acetic acid to catalyze iminium ion formation.[10]
Formation of dialkylated amine Occurs when using a primary amine, where the secondary amine product reacts again with the aldehyde.This is less common with NaBH(OAc)₃ but can occur. If problematic, switch to a stepwise procedure: form the imine first (e.g., in methanol), remove the solvent, then dissolve in a fresh solvent and reduce with NaBH₄.[7][9]
Aldehyde reduction to alcohol The reducing agent is too strong or the imine formation is too slow.This side reaction is minimal with NaBH(OAc)₃.[8] Ensure the amine is added before the reducing agent. If it persists, confirm the identity and quality of your reducing agent.
Difficult purification Product and starting amine have similar polarities.If the product is basic, an acidic wash (e.g., 1M HCl) can be used during work-up to extract the amine into the aqueous phase, which is then re-basified and extracted. Alternatively, optimize chromatography conditions (different solvent systems or use of amine-treated silica gel).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. organic-chemistry.org. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. masterorganicchemistry.com. [Link]

  • ResearchGate. (2018). Reductive aminations of benzaldehyde. researchgate.net. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. organic-chemistry-data.com. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. synplechem.com. [Link]

  • Prasad, A. S., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]

  • Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? reddit.com. [Link]

  • Vummaleti, S. V. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Gini, M., et al. (2011). Reductive amination with zinc powder in aqueous media. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link]

  • Chemistry Steps. (2024). Reductive Amination. chemistrysteps.com. [Link]

Sources

Scalable manufacturing process for 3-bromo-2-fluoro-4-benzyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Scalable Manufacturing of 3-Bromo-2-fluoro-4-benzyloxybenzaldehyde

Abstract

This document provides a detailed guide for the scalable, two-step manufacturing process of 3-bromo-2-fluoro-4-benzyloxybenzaldehyde, a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals[1][2]. The described methodology is designed for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors. The synthesis begins with the O-benzylation of commercially available 2-fluoro-4-hydroxybenzaldehyde, followed by a highly regioselective electrophilic bromination. This guide emphasizes the rationale behind procedural choices, process optimization for scale-up, safety protocols, and detailed, step-by-step instructions to ensure reproducibility and high yield.

Introduction and Strategic Overview

The title compound, 3-bromo-2-fluoro-4-benzyloxybenzaldehyde, possesses a unique substitution pattern that makes it a valuable building block for introducing fluorinated and functionalized phenyl moieties into larger molecules. The presence of the aldehyde allows for a wide range of subsequent transformations, while the bromo- and fluoro-substituents can be used to modulate the electronic properties and metabolic stability of the final active pharmaceutical ingredients (APIs).

The presented synthetic strategy was chosen for its scalability, high regioselectivity, and use of readily available starting materials. It avoids hazardous reagents like liquid bromine where possible and minimizes complex purification steps, making it suitable for industrial application.

Overall Synthetic Workflow

The two-step process is outlined below. The initial step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis, followed by a targeted bromination at the C3 position of the aromatic ring.

Synthetic Workflow 2-Fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde Intermediate 2-Fluoro-4-benzyloxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde->Intermediate Step 1: O-Benzylation Benzyl Chloride, K2CO3 Acetone, Reflux Final_Product 3-Bromo-2-fluoro-4-benzyloxybenzaldehyde Intermediate->Final_Product Step 2: Bromination NBS, Acetonitrile Room Temp.

Caption: Overall two-step synthetic route.

Part I: Synthesis of 2-Fluoro-4-benzyloxybenzaldehyde (Intermediate)

Principle and Rationale

This step employs the Williamson ether synthesis, a robust and widely used method for forming ethers. A phenoxide, generated in situ by deprotonating the weakly acidic 2-fluoro-4-hydroxybenzaldehyde with a mild base, acts as a nucleophile. This phenoxide then attacks the electrophilic carbon of benzyl chloride in an SN2 reaction to form the desired benzyl ether.

  • Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. It is inexpensive, easy to handle on a large scale, and sufficiently basic to deprotonate the phenol without causing side reactions like hydrolysis of the aldehyde.

  • Choice of Solvent: Acetone is an excellent solvent for this reaction. It readily dissolves the organic starting materials, has a convenient boiling point for refluxing, and is easily removed during work-up.

  • Reaction Conditions: The reaction is run under reflux to ensure a reasonable reaction rate. The progress can be easily monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Benzyl Chloride (BnCl)

  • Acetone, reagent grade

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suitably sized round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq).

  • Add acetone to the flask (approx. 10 mL per gram of starting material). Stir until the solid is fully dissolved.

  • Add anhydrous powdered potassium carbonate (1.5 eq). The mixture will become a suspension.

  • Add benzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and KCl byproduct. Wash the solid cake with a small amount of acetone.

  • Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil/solid in ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer successively with 1 M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from ethanol or isopropanol to obtain 2-fluoro-4-benzyloxybenzaldehyde as a white to off-white solid.

Process Parameters and Data
ParameterValue/RangeNotes
Reactant Molar Ratio 1 : 1.5 : 1.1(Aldehyde : K₂CO₃ : BnCl)
Temperature 55 - 60 °CReflux temperature of acetone
Reaction Time 4 - 6 hoursMonitor by TLC for completion
Typical Yield 90 - 95%After recrystallization
Purity (HPLC) >98%

Part II: Synthesis of 3-Bromo-2-fluoro-4-benzyloxybenzaldehyde (Final Product)

Principle and Rationale: Achieving High Regioselectivity

This step is an electrophilic aromatic substitution. The regiochemical outcome is controlled by the combined electronic effects of the three substituents on the benzene ring.

  • -OCH₂Ph (Benzyloxy): A strongly activating group and an ortho-, para- director.

  • -F (Fluoro): A weakly deactivating group (due to induction) but an ortho-, para- director (due to resonance).

  • -CHO (Aldehyde): A strongly deactivating group and a meta- director.

The incoming electrophile (Br⁺) will preferentially attack the positions most activated by the powerful benzyloxy group, which are C3 and C5. Both positions are also meta to the deactivating aldehyde group, which is favorable. The final selectivity for the C3 position is due to it being ortho to the strongly directing benzyloxy group.

Caption: Directing effects on the intermediate ring.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine, especially on a larger scale. It provides a low concentration of Br₂ in situ, which helps to prevent over-bromination.

Detailed Experimental Protocol

Materials:

  • 2-Fluoro-4-benzyloxybenzaldehyde (from Part I)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), reagent grade

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask protected from light, dissolve 2-fluoro-4-benzyloxybenzaldehyde (1.0 eq) in acetonitrile (approx. 15 mL per gram of substrate).

  • Stir the solution at room temperature.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into deionized water.

  • Extract the aqueous mixture with ethyl acetate (2x volumes).

  • Combine the organic extracts and wash with a saturated solution of sodium thiosulfate to quench any remaining bromine/NBS.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, 3-bromo-2-fluoro-4-benzyloxybenzaldehyde.

Process Parameters and Data
ParameterValue/RangeNotes
Reactant Molar Ratio 1 : 1.05(Intermediate : NBS)
Temperature 20 - 25 °CRoom Temperature
Reaction Time 2 - 4 hoursMonitor by TLC/HPLC for completion
Typical Yield 85 - 92%After recrystallization
Purity (HPLC) >99%
Key Impurities Unreacted starting material, dibrominated productControl by stoichiometry and reaction time

Process Safety and Hazard Analysis

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

ChemicalCAS No.Primary HazardsRecommended PPE
2-Fluoro-4-hydroxybenzaldehyde348-26-5IrritantSafety glasses, gloves, lab coat
Benzyl Chloride100-44-7Corrosive, Lachrymator, CarcinogenSafety goggles, chemical-resistant gloves, lab coat, face shield
Potassium Carbonate584-08-7IrritantSafety glasses, gloves
N-Bromosuccinimide (NBS)128-08-5Oxidizer, Corrosive, LachrymatorSafety goggles, gloves, lab coat
Acetone67-64-1FlammableSafety glasses, gloves
Acetonitrile75-05-8Flammable, Acutely ToxicSafety glasses, chemical-resistant gloves
  • Benzyl Chloride: Highly toxic and a lachrymator. Handle with extreme care in a fume hood.

  • N-Bromosuccinimide: Can decompose upon heating. Keep away from heat and light.

  • Quenching: The use of sodium thiosulfate in the bromination work-up is critical for neutralizing any residual reactive bromine species.

References

  • Patsnap. Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka. [Online] Available at: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Online] Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. [Online] Available at: [Link]

  • Wikipedia. Formylation. [Online] Available at: [Link]

  • PubChemLite. 3-bromo-4-fluoro-2-hydroxybenzaldehyde (C7H4BrFO2). [Online] Available at: [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzaldehyde. [Online] Available at: [Link]

  • Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Google Patents. Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
  • Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization Optimization for 3-bromo-2-fluoro-4-benzyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to purify 3-bromo-2-fluoro-4-benzyloxybenzaldehyde , a highly functionalized aromatic aldehyde. This molecule presents specific purification challenges due to the competing polarities of the aldehyde moiety (polar) and the benzyloxy/bromo-fluoro aryl core (lipophilic).

Successful recrystallization requires balancing these properties to avoid common pitfalls such as "oiling out" (liquid-liquid phase separation) and oxidative degradation (conversion to the corresponding benzoic acid). This guide provides a scientifically grounded approach to solvent selection and troubleshooting.

Part 1: Solvent Selection Logic

Physicochemical Profiling

Before selecting a solvent, consider the molecular interactions:

  • Aldehyde Group (-CHO): Susceptible to oxidation; moderately polar; hydrogen bond acceptor.

  • Benzyloxy Group (-OBn): Adds significant bulk and lipophilicity; promotes

    
    -
    
    
    
    stacking.
  • Halogens (Br, F): Electron-withdrawing; modify crystal lattice energy but generally decrease water solubility.

Recommended Solvent Systems

Based on the "Like Dissolves Like" principle and the specific functional group profile, the following solvent systems are prioritized.

System TypeSolvent PairRatio (v/v)Mechanism of ActionBest For
Binary (Primary) Ethyl Acetate / Heptane Start 1:1, adjust to 1:4Anti-solvent precipitation. The molecule dissolves in hot EtOAc; Heptane reduces solubility upon cooling.High Purity. Best for removing non-polar impurities and preventing oiling out.
Single Ethanol (Absolute) N/ATemperature-dependent solubility. High solubility at boiling (78°C), low at 0°C.Scale-up. Simple solvent recovery, but higher risk of oiling out if impurities are high.
Binary (Alternative) DCM / Hexane 1:3Evaporative crystallization. Useful if the compound is heat-sensitive, as DCM boils at 40°C.Heat Sensitive Batches. Minimizes thermal degradation/oxidation.

Critical Note: Avoid Methanol/Water systems if possible. The high polarity of water often forces this specific lipophilic aldehyde to separate as an oil rather than a crystal [1].

Part 2: Visualization of Decision Logic

The following decision tree outlines the logical flow for selecting the optimal solvent and handling the common "oiling out" phenomenon.

RecrystallizationLogic Start Start: Crude Solid SolTest Solubility Test (100 mg) Start->SolTest HotSol Dissolves in Hot Solvent? SolTest->HotSol HotSol->SolTest No (Try more polar solvent) ColdSol Dissolves in Cold Solvent? HotSol->ColdSol Yes ColdSol->SolTest Yes (Too soluble, try anti-solvent) Cooling Cool Slowly to RT ColdSol->Cooling No (Ideal Candidate) Result Observation Cooling->Result Crystals Crystals Formed Result->Crystals Success Oil Oiling Out (Liquid Droplets) Result->Oil Phase Separation NoCryst No Crystals (Solution Clear) Result->NoCryst Supersaturation Issue Oil->SolTest Add Seed Crystal / Reheat NoCryst->SolTest Evaporate Solvent / Scratch Glass

Figure 1: Decision matrix for evaluating solvent suitability and immediate troubleshooting steps.

Part 3: Optimized Experimental Protocol

Objective: Purify 3-bromo-2-fluoro-4-benzyloxybenzaldehyde using the Ethyl Acetate/Heptane binary system.

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) dropwise while heating on a steam bath or stir plate (approx. 60-70°C).

    • Stop immediately when the solid dissolves.

    • Why: Excess polar solvent reduces yield.

  • Filtration (Optional but Recommended):

    • If insoluble particles remain (dust, salts), perform a hot filtration through a pre-warmed fluted filter paper or glass frit.

    • Tip: Add 5% excess EtOAc before filtering to prevent premature crystallization in the funnel [2].

  • Anti-Solvent Addition:

    • Keep the solution near boiling.

    • Slowly add Heptane (or Hexane) until a faint, persistent cloudiness (turbidity) appears.

    • Add drops of hot EtOAc until the solution becomes clear again.

  • Controlled Cooling (Crucial Step):

    • Remove from heat. Place the flask on a cork ring or wood block.

    • Do not place directly on a cold bench or in ice.

    • Mechanism:[1][2] Rapid cooling traps impurities and induces oiling out. Slow cooling allows the crystal lattice to reject impurities [3].

  • Crystallization & Isolation:

    • Once at room temperature, move to an ice bath for 30 minutes.

    • Filter crystals via vacuum filtration (Buchner funnel).[3]

    • Wash with cold Heptane (removes surface mother liquor).

  • Drying:

    • Dry in a vacuum oven at 40°C.

    • Warning: Do not exceed 50°C to prevent melting or oxidation of the aldehyde.

Part 4: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming liquid droplets at the bottom) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, or when the solvent boiling point is higher than the product's melting point.[4] Corrective Actions:

  • Seeding: Add a single crystal of pure product to the oil/solvent mixture at a temperature just below the clearing point. This provides a nucleation template.[4]

  • Re-dissolve: Reheat the mixture to dissolve the oil. Add more solvent (dilute slightly) to lower the saturation temperature, then cool very slowly with agitation [4].

  • Change Solvent: Switch to a lower boiling solvent (e.g., DCM/Hexane) so crystallization happens at a lower temperature.

Q2: The crystals are yellow/brown, but the product should be off-white. How do I fix this?

Diagnosis: Benzaldehydes are prone to auto-oxidation (forming benzoic acids) or contain conjugated oligomer impurities. Corrective Actions:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes, then hot filter. The carbon adsorbs high-molecular-weight colored impurities.

  • Bisulfite Wash: If the impurity is non-aldehyde, you can purify the aldehyde chemically by forming the bisulfite adduct , washing away impurities, and regenerating the aldehyde with base [5].

Q3: My yield is very low (<50%). Where is my product?

Diagnosis: The product is likely too soluble in the cold solvent or held in the mother liquor. Corrective Actions:

  • TLC Check: Spot the mother liquor on a TLC plate. If a large product spot exists, rotovap the mother liquor to half volume and repeat crystallization (Second Crop).

  • Solvent Ratio: You may have used too much "good" solvent (EtOAc). In the next run, use less EtOAc and more Heptane.

Part 5: Advanced Workflow Diagram

Workflow Crude Crude Solid Dissolve Dissolve in Hot EtOAc (60-70°C) Crude->Dissolve Carbon Add Activated Carbon (Optional: Color Removal) Dissolve->Carbon Filter Hot Filtration Dissolve->Filter Carbon->Filter AntiSolv Add Hot Heptane (Until Turbid) Filter->AntiSolv Clear Add dropwise EtOAc (Until Clear) AntiSolv->Clear Crystallize Slow Cool to RT Then Ice Bath Clear->Crystallize Isolate Vacuum Filtration & Drying Crystallize->Isolate

Figure 2: Operational workflow for the binary solvent recrystallization of 3-bromo-2-fluoro-4-benzyloxybenzaldehyde.

References

  • BenchChem Technical Support. (2025).[3][4] Optimization of Recrystallization for High Purity Benzaldehyde Derivatives. Retrieved from

  • University of York. (2024). Problems with Recrystallisations: Oiling Out and Solvent Choice. Chemistry Teaching Labs. Retrieved from

  • Nichols, L. (2022). Troubleshooting Recrystallization: Oiling Out. Chemistry LibreTexts. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Bisulfite Purification of Aldehydes). Note: General textbook reference implied for established chemical techniques.

Sources

Technical Support Center: Minimizing Debromination Side Reactions During Benzyl Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with benzyl group deprotection in the presence of sensitive aryl bromide moieties. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate this common synthetic hurdle and maximize your yield of the desired product.

Introduction: The Challenge of Selective Debenzylation

The benzyl (Bn) group is one of the most versatile and widely used protecting groups for alcohols, amines, and other functionalities due to its general stability under a wide range of reaction conditions.[1] The most common method for its removal is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂).[2]

However, a significant challenge arises when the substrate contains other reducible functional groups, particularly aryl halides. Aryl bromides are highly susceptible to hydrogenolysis, leading to a competitive and often undesired debromination side reaction.[3][4] This lack of chemoselectivity can result in a mixture of products, reducing the yield of the target molecule and complicating downstream purification. This guide explores the mechanistic reasons for this side reaction and provides robust strategies to achieve selective O-debenzylation while preserving the C-Br bond.

Troubleshooting Guide

This section addresses specific issues encountered during benzyl deprotection experiments.

Question 1: I am observing significant debromination during my standard Pd/C catalytic hydrogenolysis. What is the primary cause?

Answer: The root cause of this issue lies in the high catalytic activity of standard palladium on carbon (Pd/C). The mechanism of catalytic hydrogenolysis involves the oxidative addition of a C-X bond to the palladium surface.[3] Unfortunately, the energy barrier for the cleavage of a carbon-bromine (C-Br) bond is comparable to that of the benzylic carbon-oxygen (C-O) bond under these conditions. Both the substrate and hydrogen are adsorbed onto the catalyst surface, facilitating the cleavage of both bonds and leading to a mixture of the desired debenzylated product and the undesired debenzylated-debrominated product.[5]

The competing pathways can be visualized as follows:

G Substrate Aryl-Br Substrate (R-O-Bn) Desired Desired Product (Aryl-Br, R-OH) Substrate->Desired Selective Debenzylation Undesired Side Product (Aryl-H, R-OH) Substrate->Undesired Debenzylation & Debromination Intermediate Debrominated Intermediate (Aryl-H, R-O-Bn) Substrate->Intermediate Debromination Intermediate->Undesired Debenzylation G start Start: Substrate with O-Bn and Aryl-Br q1 Are other reducible groups (alkenes, nitro) present? start->q1 q2 Is the substrate sensitive to strong acid? q1->q2 No oxidative Consider Oxidative Cleavage (e.g., DDQ, TEMPO) q1->oxidative Yes cth Try Catalytic Transfer Hydrogenation (CTH) (e.g., NH4+HCO2-, Pd/C) q2->cth No lewis Use Lewis Acid Cleavage (e.g., BCl3, scavenger) q2->lewis Yes

Sources

Technical Support Center: Temperature Control for Regioselective Formylation of Bromofluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REGIO-CHO-BRF Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Thermal-Regioselectivity Nexus

You are likely encountering difficulty achieving high regioselectivity when formylating bromofluorophenols. The challenge arises from the competing electronic effects of the substituents:

  • Phenol (-OH): Strong activator, ortho/para director.[1][2]

  • Fluorine (-F): Deactivating (inductive) but ortho/para directing (resonance).[1]

  • Bromine (-Br): Deactivating, ortho/para director.[1]

Temperature is not just a rate accelerator here; it is the primary switch between kinetic control (fastest attack) and thermodynamic control (most stable intermediate).[1] This guide details how to manipulate temperature to lock in your desired isomer using three distinct chemical pathways.

Module 1: Decision Matrix & Method Selection

Before adjusting your heating mantle or cryostat, confirm you are using the correct method for your target regioisomer.[1]

Target PositionRecommended MethodCritical Temperature PhaseMechanism
Ortho to -OH Mg-Mediated Formylation Reflux (80°C+) Chelation-controlled delivery of formaldehyde.[1]
Para to -OH Duff Reaction (TFA) 65°C - 90°C Acid-mediated electrophilic substitution (favors sterically open positions).[1]
Ipso (Replace Br) Lithium-Halogen Exchange -78°C (Strict) Kinetic lithiation followed by DMF quench.[1]

Module 2: Magnesium-Mediated Ortho-Formylation

Target: Exclusive ortho-formylation, preserving the -Br and -F substituents.[1]

This method uses Magnesium Chloride (


), Triethylamine (

), and Paraformaldehyde.[1][3][4] It is the "Gold Standard" for deactivated phenols (like bromofluorophenols) because the Mg ion coordinates with the phenoxide oxygen, forcing the formylating agent to attack the ortho position.
The Thermal Protocol
  • Formation of Mg-Phenoxide (The "Seeding" Phase):

    • Temp: Room Temperature (20–25°C).

    • Action: Stir Phenol +

      
       + 
      
      
      
      in dry MeCN or THF.
    • Why: You must allow the

      
       species to form before heating.[1] Heating too early can cause polymerization of paraformaldehyde before it reacts with the phenol.
      
  • The Reaction Drive (The "Locking" Phase):

    • Temp: Reflux (82°C for MeCN) .

    • Action: Add Paraformaldehyde and heat.[1]

    • Technical Insight: Bromine and Fluorine withdraw electron density, making the ring sluggish.[1] Reflux provides the necessary activation energy (

      
      ) to overcome this deactivation.[1] Because the transition state involves a tight Mg-ligand complex, high temperature does not lead to para products; the geometry forbids it.
      
Troubleshooting Guide: Mg-Mediated
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Ring is too deactivated by F/Br.Switch solvent from THF (66°C) to Acetonitrile (82°C) or Toluene (110°C) to increase thermal energy.[1]
Low Yield / Sticky Tar Moisture contamination.[1]

is hygroscopic.[1] Use anhydrous beads or flame-dry the salt under vacuum. Water kills the coordination complex.
Para-isomer detected Loss of Mg-Coordination.[1]You likely used a polar co-solvent (like DMF or DMSO) which competes with the phenol for Mg binding.[1] Stick to non-polar/moderately polar solvents.[1]

Module 3: The Duff Reaction (Acid-Mediated)

Target: Para-formylation (or ortho if para is blocked), typically when Mg-mediated fails or specific substitution patterns are required.[1]

The Thermal Protocol
  • Addition Phase:

    • Temp: 0°C to Ambient .

    • Action: Dissolve substrate in TFA; add Hexamine.

    • Why: The reaction is exothermic.[5][6][7][8][9] A spike in temperature here creates "hot spots" leading to tarry polymers (Bakelite-type side reactions).[1]

  • Reaction Phase:

    • Temp: 70°C – 90°C .

    • Action: Heat the mixture.

    • Technical Insight: Unlike the Mg-method, this is purely electrophilic aromatic substitution.[1] The -F and -Br groups deactivate the ring. If you stay at room temperature, the reaction will stall.[1] You must heat to ~75°C to drive the formation of the iminium ion intermediate.

    • Warning: Do not exceed 100°C. Above this, the Br-C bond becomes labile in strong acid, leading to de-bromination or migration.[1]

Module 4: Cryogenic Lithiation (Halogen Dance Prevention)

Target: Formylation specifically at the Bromine position (ipso) or directed ortho to the Fluorine (if -OH is protected).

Critical Warning: If your goal is to keep the bromine atom, do not use n-BuLi . If your goal is to replace the bromine with an aldehyde, this is your method.

The Thermal Protocol
  • Lithiation:

    • Temp: -78°C (Dry Ice/Acetone) .

    • Action: Add n-BuLi to protected phenol.[1]

    • Why: At

      
      , the lithiated intermediate is unstable.[1] It can undergo "Halogen Dance" (scrambling of the Li position) or eliminate LiF to form a Benzyne  intermediate, which leads to a mess of regioisomers.[1]
      
  • Formylation (DMF Quench):

    • Temp: -78°C .

    • Action: Add DMF slowly.

    • Why: The reaction with DMF is extremely fast. Warming up before addition causes the organolithium species to decompose.

Visualizing the Pathways

FormylationPathways Start Bromofluorophenol Substrate Decision Target Regioisomer? Start->Decision Ortho Ortho to -OH Decision->Ortho High Selectivity Needed Para Para to -OH Decision->Para Ortho Blocked/Undesired Ipso Replace -Br with -CHO Decision->Ipso Remove Br MgMethod Mg-Mediated Method (MgCl2, Et3N, (CH2O)n) Ortho->MgMethod DuffMethod Duff Reaction (Hexamine, TFA) Para->DuffMethod LiMethod Lithium Exchange (n-BuLi, DMF) Ipso->LiMethod MgCond Reflux (80°C+) Forces Ortho-Chelation MgMethod->MgCond DuffCond Heat (70-90°C) Thermodynamic Control DuffMethod->DuffCond LiCond Cryogenic (-78°C) Kinetic Control LiMethod->LiCond ResultOrtho Salicylaldehyde Derivative (Br/F retained) MgCond->ResultOrtho Yield >85% ResultPara Para-Aldehyde (Br/F retained) DuffCond->ResultPara ResultIpso Debrominated Aldehyde LiCond->ResultIpso

Caption: Decision tree for selecting the correct thermal and chemical pathway based on regioselectivity goals.

Frequently Asked Questions (FAQ)

Q: I am using the Mg-mediated method, but I see a small amount of para product. Can I lower the temperature to fix this? A: No. Lowering the temperature in the Mg-method usually stops the reaction entirely rather than improving selectivity. The ortho-selectivity comes from the coordination geometry , not kinetic control. If you see para product, your system likely has water in it (hydrolyzing the Mg-complex) or you are using a solvent that disrupts coordination (like DMF).[1] Dry your reagents and switch to Toluene or MeCN.[1]

Q: Can I use the Vilsmeier-Haack reaction instead? A: You can, but it is generally inferior for bromofluorophenols.[1] The Vilsmeier reagent is electrophilic.[9][10][11] Because your ring has two electron-withdrawing groups (Br, F), the reaction will be very slow and require high heat (


), which often leads to decomposition or "charring."[1] The Mg-mediated method is superior because the phenoxide anion is much more reactive than the neutral phenol used in Vilsmeier.

Q: My Duff reaction solidified into a brick. What happened? A: You likely heated it too fast or too high.[1] The intermediate polymeric species cross-linked. Keep the temperature strictly between 75-90°C and ensure high dilution (at least 5-10 volumes of TFA per gram of substrate).

References

  • Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [1]

  • Lindoy, L. F., et al. (1998).[1][12] The Duff Reaction: A Re-evaluation. Synthesis, 1029.[1][12]

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258.[1][3]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard Reference for Electrophilic Substitution Mechanisms).

Sources

Removing palladium impurities from 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde coupling products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of Palladium (Pd) impurities from coupling products derived from 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde .

This specific substrate presents a unique "Chemical Triad" of sensitivity that dictates the purification strategy:

  • Aldehyde (-CHO): Susceptible to oxidation and condensation with amines (Schiff base formation).

  • Benzyloxy Ether (-OBn): Susceptible to hydrogenolysis (cleavage) under reducing conditions (e.g., H₂/Pd).

  • Aryl Halide/Fluorine Motifs: Electronic effects that can influence Pd-complex stability.

Subject: Pd Removal from Functionalized Benzaldehyde Derivatives Status: Operational User Role: Senior Application Scientist

Module 1: Diagnostic & Strategy Selection

Objective: Select the correct remediation path based on impurity load and substrate sensitivity.

The "Aldehyde Exclusion" Rule

CRITICAL WARNING: Standard amine-based scavengers (e.g., Ethylenediamine functionalized silica) are CONTRAINDICATED for this substrate. The primary amine on the scavenger will react with your aldehyde to form an imine, permanently binding your product to the solid support and causing massive yield loss.

Use the following Decision Matrix to select your method:

Pd_Removal_Strategy Start Start: Assess Crude Mixture Pd_Level Initial Pd Level? Start->Pd_Level High_Pd > 1000 ppm (Gross Contamination) Pd_Level->High_Pd Low_Pd < 1000 ppm (Polishing Step) Pd_Level->Low_Pd Carbon Method A: Activated Carbon (Bulk Removal) High_Pd->Carbon Low Cost Extraction Method C: NAC Extraction (Aqueous Wash) High_Pd->Extraction Scalable Scavenger Method B: Silica Scavengers (High Selectivity) Low_Pd->Scavenger Carbon->Scavenger If Pd still > limit Aldehyde_Check Aldehyde Present? Scavenger->Aldehyde_Check Extraction->Scavenger Polishing Thiol_Select Select: Si-Thiol or Si-DMT (Sulfur Ligands) Aldehyde_Check->Thiol_Select Yes Amine_Ban AVOID: Si-Diamine/Triamine (Imine Risk) Aldehyde_Check->Amine_Ban Warning

Caption: Decision logic for selecting Pd removal method based on contamination level and aldehyde sensitivity.

Module 2: Solid-Supported Scavengers (Recommended)

Best For: Final polishing (reducing Pd from <1000 ppm to <10 ppm) with minimal yield loss.

Why this works for your molecule:

Silica-supported Thiols (Si-Thiol) and Dimercaptotriazines (Si-DMT) have a high affinity for Pd(II) and Pd(0). Unlike amine scavengers, sulfur ligands do not condense with the aldehyde group on your 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde derivative.

Protocol: Batch Mode Scavenging

Reagents:

  • Si-Thiol (SiliCycle or equivalent) OR Si-DMT .[1]

  • Solvent: THF, Ethyl Acetate, or DCM (Must dissolve your product completely).

Step-by-Step:

  • Dissolution: Dissolve the crude coupling product in 10-20 volumes of solvent.

  • Loading: Add 4 equivalents of scavenger relative to the residual Pd content.

    • Note: If Pd content is unknown, start with 5-10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at Room Temperature for 4 hours .

    • Optimization: If Pd levels remain high, increase temperature to 40°C. Do not exceed 60°C to prevent thermal degradation of the benzyloxy ether or aldehyde oxidation.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Rinse: Wash the filter cake with 2 volumes of solvent to recover adsorbed product.

  • Analysis: Concentrate filtrate and test Pd levels (ICP-MS).

Module 3: Aqueous Extraction (Scalable Alternative)

Best For: Large-scale batches (>100g) where solid scavengers become cost-prohibitive.

The Ligand Choice: N-Acetylcysteine (NAC)

Standard L-Cysteine contains a free primary amine. While effective for Pd, it poses a risk of reacting with your aldehyde. N-Acetylcysteine (NAC) is preferred because the amine is acetylated (protected), reducing nucleophilicity toward the aldehyde while leaving the thiol free to bind Palladium.

Protocol: NAC Wash
  • Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate or MTBE).

  • Ligand Solution: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 6–7 using NaOH (critical to deprotonate the thiol for binding without triggering base-catalyzed aldehyde side reactions).

  • Extraction:

    • Add the aqueous NAC solution to the organic layer (ratio 1:1 v/v).

    • Stir vigorously for 30–60 minutes.

    • Mechanism:[2][3][4] The Pd transfers from the organic phase to the aqueous phase as a water-soluble Pd-NAC complex.

  • Separation: Separate layers. The aqueous layer will likely turn dark/colored (containing the Pd).

  • Repeat: Perform a second wash if necessary.

  • Final Wash: Wash the organic layer with water and brine to remove residual NAC.

Module 4: Activated Carbon (The "Old School" Method)

Best For: Gross contamination (>1000 ppm) or early-stage intermediates.

Caveat: Activated carbon is non-selective. It effectively adsorbs Pd but may also adsorb your planar, aromatic product (benzyl/phenyl rings), leading to 5–15% yield loss .

Comparative Data: Method Efficiency
FeatureSi-Thiol (Scavenger)N-Acetylcysteine (Extraction)Activated Carbon
Pd Removal High (< 5 ppm)Moderate (< 50 ppm)Variable
Yield Loss < 1%< 2%5 - 15%
Aldehyde Compatible YES YES (If pH controlled)YES
Cost HighLowVery Low
Speed Fast (Filtration)Medium (Separation)Fast (Filtration)

Module 5: Troubleshooting & FAQs

Q1: I used a scavenger, but my Pd levels are still ~50 ppm. Why?

A: This is often due to "Steric Shielding." Your molecule has a 3-bromo-2-fluoro substitution pattern. This creates significant steric bulk around the metal center if the Pd is still coordinated to the product.

  • Fix: Switch to Si-DMT . The DMT ligand structure often accesses sterically hindered Pd complexes better than simple linear thiols. Alternatively, increase the temperature to 50°C to promote ligand exchange.

Q2: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the Pd(II) to Pd(0) for easier filtration?

A: ABSOLUTELY NOT. You have a 4-benzyloxy group. Catalytic hydrogenation is the textbook method for cleaving benzyl ethers (deprotection) to phenols. You will destroy your product before you remove the impurity.

Q3: My product turned bright yellow after adding the scavenger. Is it ruined?

A: Likely not.

  • Cause: Thiol-Pd complexes are often intensely colored (yellow/orange). If some soluble Thiol-Pd species leached or if fine silica particles passed through the filter, the color persists.

  • Fix: Filter through a tighter membrane (0.2 µm) or perform a quick silica gel plug filtration to catch the colored complexes.

Q4: I'm worried about the aldehyde oxidizing during the 4-hour stir.

A: Valid concern.

  • Fix: Perform the scavenging step under a nitrogen or argon blanket. Ensure your solvents are degassed. If using Si-Thiol, the environment is generally reducing, which actually helps protect the aldehyde from oxidation compared to open-air stirring.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. (2022). International Council for Harmonisation.[3][5] Establishes PDE limits for Palladium (Class 2B). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on Pd removal methods including thiols and carbon). [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (Comparative data on carbon vs. functionalized silica). [Link]

Sources

Validation & Comparative

Infrared Spectroscopy of Fluorinated Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopic analysis of fluorinated benzaldehydes, focusing on the diagnostic carbonyl (


) stretching frequencies. This analysis synthesizes experimental data with mechanistic organic chemistry to explain how fluorine substitution patterns (ortho, meta, para, and perfluoro) shift vibrational frequencies.

Executive Summary

The carbonyl stretching frequency (


) of benzaldehyde derivatives is a sensitive probe of electronic environment. While unsubstituted benzaldehyde absorbs at ~1702–1704 cm⁻¹ , fluorine substitution shifts this frequency based on the balance between Inductive (-I)  and Resonance (+R)  effects.
  • 4-Fluorobenzaldehyde: Minimal shift (competing -I/+R).

  • 3-Fluorobenzaldehyde: Distinct shift to higher wavenumber (dominant -I).

  • 2-Fluorobenzaldehyde: Significant shift to higher wavenumber (Proximity -I + Field Effects).

  • Pentafluorobenzaldehyde: Maximal shift (Cumulative -I).

Mechanistic Analysis: The "Push-Pull" of Fluorine

To interpret the spectra correctly, one must understand the electronic "tug-of-war" fluorine exerts on the benzene ring and the carbonyl group.

The Two Forces[1][2]
  • Inductive Effect (-I): Fluorine is highly electronegative. It pulls electron density through the sigma bond framework. This withdrawal destabilizes the polarized form of the carbonyl (

    
    ), increasing the double-bond character of the 
    
    
    
    bond.
    • Result:Higher Frequency (Wavenumber increase).

  • Resonance Effect (+R): Fluorine has lone pairs that can donate electron density into the aromatic

    
    -system. This donation stabilizes the single-bond character of the carbonyl.
    
    • Result:Lower Frequency (Wavenumber decrease).

Positional Impact[3]
  • Meta (3-Position): The resonance effect cannot delocalize charge to the carbonyl carbon. Only the electron-withdrawing Inductive effect (-I) is active.

    • Prediction:

      
       increases significantly.[1][2]
      
  • Para (4-Position): Both -I and +R are active. They oppose each other. Since fluorine's overlap with the aromatic ring is efficient (2p-2p orbital matching), the +R effect nearly cancels the -I effect.

    • Prediction:

      
       remains close to the parent benzaldehyde.
      
  • Ortho (2-Position): The Inductive effect is strongest due to proximity (

    
     dependence). Additionally, "Through-Space" field effects and dipole repulsion between the C-F and C=O bonds further stiffen the carbonyl bond.
    
    • Prediction:

      
       increases more than meta.
      
Visualization of Electronic Effects

The following diagram illustrates the competing electronic pathways affecting the carbonyl bond order.

ElectronicEffects F_atom Fluorine Atom Inductive Inductive Withdrawal (-I) (Through Sigma Bonds) F_atom->Inductive Resonance Resonance Donation (+R) (Through Pi System) F_atom->Resonance Ring Benzene Ring Carbonyl Carbonyl Group (C=O) Ring->Carbonyl Net Electronic Effect Inductive->Ring Withdraws e- Inductive->Carbonyl Increases Bond Order (Higher cm⁻¹) Resonance->Ring Donates e- Resonance->Carbonyl Decreases Bond Order (Lower cm⁻¹)

Caption: Diagram illustrating the competing Inductive (-I) and Resonance (+R) effects of fluorine on the carbonyl bond order.[3]

Comparative Data Table

The following data summarizes the characteristic carbonyl peaks. Note that values may vary slightly (


) depending on the solvent (solution phase) vs. neat liquid (film).
CompoundStructureSubstituent PositionDominant Effect

(cm⁻¹)
Fermi Doublet (

)
Benzaldehyde

NoneReference1702 – 1704 ~2720, 2820
4-Fluorobenzaldehyde

Para-I

+R
1703 – 1705 ~2725, 2830
3-Fluorobenzaldehyde

Meta-I (Strong)1710 – 1715 ~2720, 2825
2-Fluorobenzaldehyde

Ortho-I (Proximal) + Field1715 – 1720 ~2730, 2840
Pentafluorobenzaldehyde

AllCumulative -I1730 – 1735 Weak/Shifted

Key Insight: The shift in Pentafluorobenzaldehyde is dramatic. The cumulative electron withdrawal from five fluorine atoms effectively "starves" the carbonyl carbon of electron density, significantly shortening the C=O bond and raising the frequency to the range typically seen for esters or strained ketones.

Experimental Protocol

To ensure reproducible data, follow this standard workflow for liquid aldehydes.

Method: Thin Liquid Film (Neat)

Most fluorinated benzaldehydes are liquids at room temperature. The "Neat" method avoids solvent interference (e.g., solvent peaks masking the fingerprint region).

Materials:

  • FT-IR Spectrometer (calibrated).

  • NaCl or KBr salt plates (transparent to IR).

  • Pasteur pipette.

Workflow Diagram:

ExperimentalWorkflow Start Start: Sample Preparation Clean 1. Clean Salt Plates (Methylene Chloride/Acetone) Start->Clean Blank 2. Collect Background Spectrum (Air/Empty Chamber) Clean->Blank Apply 3. Apply 1 Drop of Aldehyde to Center of Plate Blank->Apply Sandwich 4. Sandwich Plates (Create Thin Film) Apply->Sandwich Acquire 5. Acquire Spectrum (16 Scans, 4 cm⁻¹ Res) Sandwich->Acquire Analyze 6. Analyze Carbonyl Region (1650-1750 cm⁻¹) Acquire->Analyze

Caption: Step-by-step workflow for acquiring high-quality IR spectra of liquid fluorinated benzaldehydes.

Critical Quality Checks (Self-Validating System)
  • The Fermi Resonance Check: Always verify the presence of the "Fermi Doublet" (two weak peaks around 2720 and 2820 cm⁻¹).[4] If these are absent, your sample may have oxidized to a carboxylic acid (broad O-H peak at 3000+ cm⁻¹) or is a ketone contaminant.

  • Peak Shape: The carbonyl peak should be sharp and intense ("Sword-like"). A broad shoulder suggests hydrogen bonding (wet sample) or degradation.

Application in Drug Development

Understanding these shifts is not just academic; it correlates with reactivity .

  • Nucleophilic Attack: Higher

    
     frequencies (e.g., Pentafluorobenzaldehyde at ~1735 cm⁻¹) indicate a more electron-deficient carbonyl carbon.
    
  • Implication: These derivatives are significantly more electrophilic than benzaldehyde. In drug synthesis, they will react faster with nucleophiles (amines, grignards) and may require milder conditions to avoid over-reaction or side products.

  • Metabolic Stability: The C-F bond is metabolically robust. Using 4-fluorobenzaldehyde introduces a metabolic block at the para-position (preventing hydroxylation), a common strategy in medicinal chemistry (e.g., Atorvastatin).

References

  • NIST Chemistry WebBook . Benzaldehyde, 4-fluoro- IR Spectrum. National Institute of Standards and Technology.[5][6] Available at: [Link]

  • Doc Brown's Chemistry . Interpretation of the infrared spectrum of benzaldehyde. Available at: [Link]

  • PubChem . Pentafluorobenzaldehyde Spectral Data. National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Strict Adherence Required: 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde is a halogenated aromatic aldehyde containing a benzylic ether moiety. For disposal purposes, it must be classified as Halogenated Organic Waste .

DO NOT dispose of this compound down the drain or in general trash. DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the aldehyde functionality. DO NOT mix with strong bases, which can induce polymerization or degradation reactions.

The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor. Laboratory-scale chemical destruction (e.g., Fenton's reagent) is discouraged due to the stability of the halogenated aromatic ring and the potential for generating toxic byproducts.

Part 1: Chemical Hazard Analysis & Waste Classification

Effective disposal requires understanding the specific hazards contributed by each functional group on the molecule.

Functional GroupHazard ContributionWaste Management Implication
Halogenated Aromatic Ring (Br, F)Environmental persistence; potential for toxic combustion byproducts (dioxins/furans) if burned at low temps.MANDATORY: Must go to a facility capable of scrubbing acid gases (HF, HBr). Segregate from non-halogenated solvents to avoid surcharges.
Aldehyde (-CHO)Auto-oxidation to carboxylic acid; reactivity with nucleophiles.Segregation: Keep away from oxidizers and strong bases.[1] Monitor for pressure buildup in stored waste containers due to oxidation.
Benzylic Ether (-O-CH2-Ph)Potential peroxide formation (Class C/D peroxide former).Safety Check: Test for peroxides if the compound has been stored for >12 months or if crystals are visible around the cap.
GHS Classification (Analog-Derived)

Based on structural analogs (e.g., 4-benzyloxy-3-bromobenzaldehyde, CAS 69455-12-5)

  • H302: Harmful if swallowed.[2][3]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Part 2: Disposal Decision Logic (Workflow)

The following logic gate determines the correct processing stream for your waste.

DisposalWorkflow Start Waste Identification: 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolv LiquidPackHalo Combine in Halogenated Waste Carboy HaloSolv->LiquidPackHalo LiquidPackNonHalo Segregate: Check Local Halogen Limit (<1000 ppm?) NonHaloSolv->LiquidPackNonHalo Final Label: 'Hazardous Waste - Halogenated' Ship for Incineration SolidPack->Final LiquidPackHalo->Final LiquidPackNonHalo->LiquidPackHalo If >1% Halogen Content (Due to solute) LiquidPackNonHalo->Final If <1% (Rarely allowed)

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure regulatory compliance.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired chemicals, contaminated solids, or synthesis failures.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap. Avoid metal containers due to potential corrosion from hydrolysis of the aldehyde/halogens.

  • Transfer:

    • Work inside a chemical fume hood.

    • Transfer the solid using a plastic spatula.

    • Do not generate dust.[4] If the powder is fine, dampen slightly with an inert solvent (e.g., hexane) to suppress dust, provided this is compatible with your waste facility's rules.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Chemical Name: Write out the full name: "4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

    • Constituents: List "Halogenated Organic Solid (100%)".

  • Storage: Store in the "Halogenated Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, or rinsates.[1]

  • Segregation:

    • Because the solute contains Bromine and Fluorine, the entire solution is generally classified as Halogenated Waste , even if the solvent is non-halogenated (e.g., Ethanol).

    • Why? Most incinerators have strict limits on halogen content in non-halogenated streams (often <1,000 ppm). A 5% solution of this compound will exceed that limit.

  • Compatibility Check:

    • Ensure the waste carboy does not contain strong oxidizers (Nitric acid, Chromic acid) or strong bases (Sodium hydroxide).

    • Test pH: The waste stream should be neutral (pH 5-9). If acidic/basic, neutralize carefully before adding to the main carboy to prevent exothermic reactions.

  • Pouring:

    • Use a funnel with a lid/latch to minimize evaporation.

    • Log the volume added on the waste container's log sheet.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Dichloromethane).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Deface the original label using a marker or scraper.

  • Disposal: Once triple-rinsed and dry, the container can typically be discarded in regular glass trash (check local institutional policy).

Part 4: Safety Critical - Peroxide & Oxidation Management

Peroxide Screening (The Benzylic Ether Risk)

While benzylic ethers are less prone to peroxide formation than simple ethers (like diethyl ether), they are still susceptible over long storage periods, especially if exposed to light.

  • Visual Inspection: Look for crystal formation around the cap or in the liquid (if it has deliquesced).

  • Action: If crystals are present, DO NOT OPEN . Contact your EHS (Environmental Health & Safety) department immediately for remote opening or detonation.

Aldehyde Autoxidation

Benzaldehyde derivatives can oxidize in air to form benzoic acids (in this case, 4-(benzyloxy)-3-bromo-2-fluorobenzoic acid).

  • Impact: This reaction is generally not dangerous but can pressurize sealed containers over time.

  • Mitigation: Use vented caps for waste containers if available, or leave significant headspace (10-15%) in the waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Benzyloxy-3-bromobenzaldehyde (Analog).

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes for Halogenated Solvents.

  • Stanford University EHS. (2024). General Guide to Peroxide Forming Chemicals.

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who bring these molecules to life. This guide provides essential, immediate safety and logistical information for handling 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde, a halogenated aromatic aldehyde. As your senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment: Understanding the Molecule

  • Aromatic Aldehyde Core: Benzaldehyde and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They are often irritants to the skin, eyes, and respiratory tract.[1][4][5]

  • Halogenation (Bromine and Fluorine): The presence of bromine and fluorine atoms on the aromatic ring can enhance the reactivity and potential toxicity of the molecule. Brominated compounds can be corrosive and cause severe skin and eye irritation or burns.[6][7][8][9] Inhalation of bromine-containing vapors can lead to respiratory tract irritation.[6][7] Fluorinated organic compounds can also present unique hazards, and upon combustion, can produce highly toxic hydrogen fluoride gas.[10][11]

Inferred Hazard Profile: Based on these structural analogs, 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde should be treated as a compound that is:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • A potential skin, eye, and respiratory tract irritant.

  • Potentially corrosive.

Potential Hazard Associated Functional Group Primary Routes of Exposure
Irritation (Skin, Eyes, Respiratory)Aromatic Aldehyde, HalogensInhalation, Dermal, Ocular
Acute ToxicityAromatic Aldehyde, HalogensIngestion, Inhalation, Dermal
CorrosivityBromineDermal, Ocular

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde. The following provides a detailed protocol for selecting and using appropriate PPE.

Core PPE Requirements
  • Eye and Face Protection: Chemical splash goggles are mandatory.[12][13][14] For operations with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield worn over chemical splash goggles is required.[13][14]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable initial choice for incidental contact.[15] However, for prolonged handling or in the case of a spill, double-gloving with a more resistant material like neoprene or PVC is recommended.[14][15] Always check the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Lab Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down.

    • Apron: A chemically resistant apron should be worn over the lab coat when handling significant quantities of the material to provide an additional layer of protection against splashes.

  • Respiratory Protection: All handling of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde solid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] If there is a potential for airborne dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][12] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[16]

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves (Outer) d2->d3 f1 1. Gloves (Outer) f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Have a spill kit appropriate for halogenated organic compounds readily available.

  • Engineering Controls: All weighing and transfers of the solid compound, as well as any reactions, should be performed in a certified chemical fume hood with the sash at the lowest practical height.[2][17]

  • Dispensing: Use a spatula or powder funnel to transfer the solid. Avoid creating dust.[4] If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize dust generation.

  • Storage: Store 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde in a tightly sealed, clearly labeled container.[1][12] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[4][10][11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][17] Do not eat, drink, or smoke in the laboratory.[2]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary. For large spills, evacuate the laboratory and contact your institution's emergency response team.[16]

  • Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as vermiculite or sand.[12][16] Do not use combustible materials like paper towels to absorb the spill.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report all spills to your supervisor and your institution's environmental health and safety department.

Waste Disposal

All waste containing 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]

Emergency Procedures: Immediate Actions are Critical

In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][16] Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][11][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air immediately.[11][16] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[16]

References

  • Bromine Safety and Handling. (n.d.). WSU Environmental Health & Safety.
  • Benzaldehyde - SIGMA-ALDRICH. (n.d.). Sigma-Aldrich.
  • BROMINE - CAMEO Chemicals - NOAA. (n.d.). Cameo Chemicals.
  • Benzaldehyde Analytical Grade. (n.d.). Carlo Erba Reagents.
  • BENZALDEHYDE AR - Loba Chemie. (n.d.). Loba Chemie.
  • BENZALDEHYDE - Techno PharmChem. (n.d.). Techno PharmChem.
  • Bromine | Chemical Emergencies - CDC. (2024, September 6). Centers for Disease Control and Prevention.
  • Qualitative Tier 2 Assessment - Santos. (n.d.). Santos.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols - Interscan Corporation. (2024, August 19).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Bromine: incident management - GOV.UK. (2022, May 15). GOV.UK.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 29). Fisher Scientific.
  • 4-Bromo-2-fluorobenzaldehyde SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Dartmouth College.
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